molecular formula C8H9NO B1267472 Methyl benzimidate CAS No. 7471-86-5

Methyl benzimidate

Cat. No.: B1267472
CAS No.: 7471-86-5
M. Wt: 135.16 g/mol
InChI Key: SISQKQNJHCDULL-UHFFFAOYSA-N
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Description

Methyl benzimidate, also known as benzimidoic acid methyl ester hydrochloride, is a chemical compound with the molecular formula C8H9NO·HCl. It is a white crystalline powder that is soluble in water and alcohols but insoluble in non-polar solvents. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Methyl benzimidate is primarily used as an imidating reagent . It is known to modify Lys residues of cyclic Lys-Gly-Asp peptide to afford acetimidate analogs . The primary targets of this compound are therefore the Lys residues in peptides and proteins.

Mode of Action

The compound interacts with its targets by modifying the Lys residues. This modification results in the formation of acetimidate analogs . The exact mechanism of this interaction is complex and involves several steps, but the end result is a change in the chemical structure of the target molecule.

Biochemical Pathways

It is known that the compound plays a role in the synthesis of chiral phenyldihydroimidazole derivatives . It is also used in the synthesis of N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) .

Result of Action

The action of this compound results in the modification of Lys residues in peptides and proteins, leading to the formation of acetimidate analogs . This can have various effects at the molecular and cellular level, depending on the specific context in which the compound is used.

Biochemical Analysis

Biochemical Properties

Methyl benzimidate plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, this compound has been used as an imidating reagent to modify lysine residues in peptides, leading to the formation of acetimidate analogs . This interaction is crucial for studying protein structure and function. Additionally, this compound has been utilized in the synthesis of N-benzimidoyl derivatives, which are important in various biochemical applications .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modify lysine residues in proteins, which can alter their function and interactions with other biomolecules . This modification can impact cell signaling pathways and gene expression, leading to changes in cellular metabolism. Furthermore, this compound has been shown to affect the stability and function of proteins, which can influence overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to lysine residues in proteins, forming stable imidate bonds . This binding can inhibit or activate enzymes, depending on the specific protein and the nature of the interaction. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins . These changes at the molecular level can have significant effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable at low temperatures, but it can degrade over time, especially at higher temperatures . Long-term exposure to this compound can lead to changes in cellular function, including alterations in protein stability and function . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can cause significant changes in protein function and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage . These dosage effects are important for understanding the safety and efficacy of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can modify lysine residues in enzymes, altering their activity and function . This modification can impact metabolic pathways and the overall metabolic state of the cell. Additionally, this compound can affect the levels of specific metabolites, which can have downstream effects on cellular function and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, this compound can bind to lysine residues in transport proteins, affecting their function and the transport of other molecules . This interaction can impact the distribution of this compound within the cell and its overall activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of this compound is important for understanding its specific effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl benzimidate can be synthesized through the reaction of benzonitrile with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous stirring and precise control of temperature and pressure to achieve efficient conversion of benzonitrile to this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl benzimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethyl benzimidate hydrochloride
  • Methyl acetimidate hydrochloride
  • Ethyl formimidate hydrochloride

Comparison: Methyl benzimidate is unique in its ability to form stable imidate analogs with lysine residues, making it particularly useful in protein modification studies. Compared to ethyl benzimidate hydrochloride and methyl acetimidate hydrochloride, this compound offers higher reactivity and selectivity in certain reactions. Additionally, its solubility in water and alcohols makes it more versatile for various applications .

Properties

IUPAC Name

methyl benzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISQKQNJHCDULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322881
Record name METHYL BENZIMIDATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-86-5
Record name 7471-86-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402222
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHYL BENZIMIDATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzimidic acid methyl ester
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Synthesis routes and methods

Procedure details

Benzimidic acid methyl ester hydrochloride (5 g, 29.1 mmol) was partitioned between saturated sodium carbonate solution (200 mL) and diethyl ether (100 mL). The organic layer was dried (MgSO4) and concentrated to provide the desired product as a colorless liquid (3.20 g, 81%). This material was used without further purification. 1H NMR (400 MHz, CDCl3) δ3.93 (s, 3H), 7.39-7.46 (m, 3H), 7.75 (d, J=1.1 Hz, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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